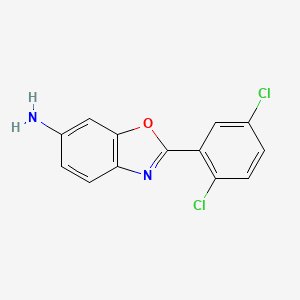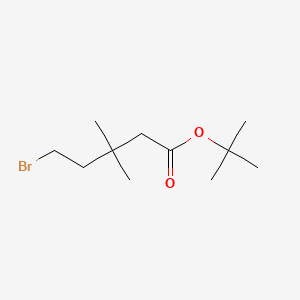
2,2,3,3-Tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3-Tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylic acid is a fluorinated organic compound with the molecular formula C6H8F4O3. This compound is characterized by the presence of four fluorine atoms attached to a cyclobutane ring, along with a hydroxymethyl group and a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylic acid typically involves the fluorination of cyclobutane derivatives. One common method is the reaction of cyclobutene with a fluorinating agent such as tetrafluoromethane (CF4) under high pressure and temperature conditions. The resulting tetrafluorocyclobutane is then subjected to hydroxymethylation and carboxylation reactions to introduce the hydroxymethyl and carboxylic acid groups, respectively.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
2,2,3,3-Tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2,2,3,3-Tetrafluorocyclobutane-1,1-dicarboxylic acid.
Reduction: Formation of 2,2,3,3-Tetrafluoro-1-(hydroxymethyl)cyclobutanol.
Substitution: Formation of various substituted cyclobutane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2,3,3-Tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 2,2,3,3-Tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylic acid is largely dependent on its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The hydroxymethyl and carboxylic acid groups can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,3,3-Tetrafluoro-1-(fluoromethyl)cyclobutane-1-carboxylic acid
- 2,2,3,3-Tetrafluoro-1-(hydroxymethyl)cyclobutane-1,1-dicarboxylic acid
- 2,2,3,3-Tetrafluoro-1-(methyl)cyclobutane-1-carboxylic acid
Uniqueness
2,2,3,3-Tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylic acid is unique due to the presence of both a hydroxymethyl group and a carboxylic acid group on the same cyclobutane ring. This dual functionality allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C6H6F4O3 |
|---|---|
Peso molecular |
202.10 g/mol |
Nombre IUPAC |
2,2,3,3-tetrafluoro-1-(hydroxymethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H6F4O3/c7-5(8)1-4(2-11,3(12)13)6(5,9)10/h11H,1-2H2,(H,12,13) |
Clave InChI |
DUIUILJEGFZFSL-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(C1(F)F)(F)F)(CO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




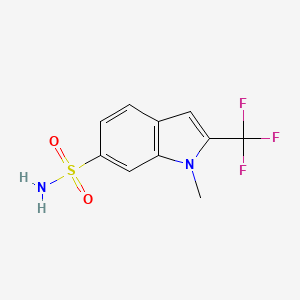
![6-Azaspiro[3.5]nonan-1-one](/img/structure/B13453149.png)
![1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]piperidine](/img/structure/B13453158.png)
![Tert-butyl [(3-aminopyridin-4-yl)methyl]carbamate](/img/structure/B13453171.png)
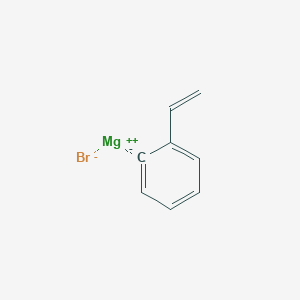

![Imidazo[1,2-b]pyridazin-3-ylboronic acid](/img/structure/B13453180.png)
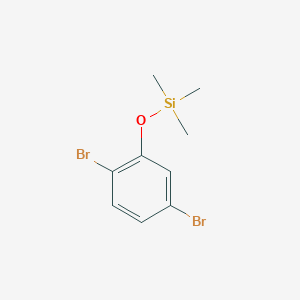
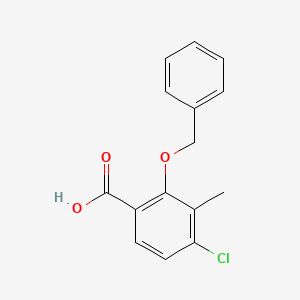
![1-[2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine dihydrochloride](/img/structure/B13453206.png)
